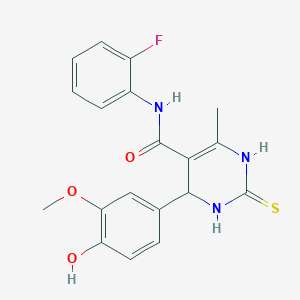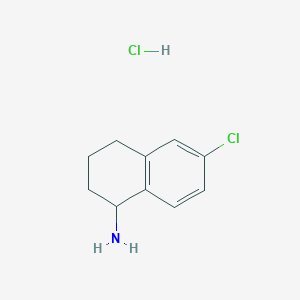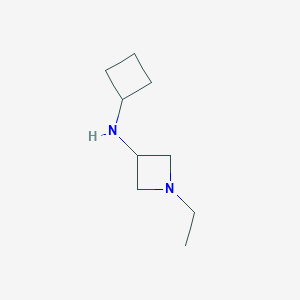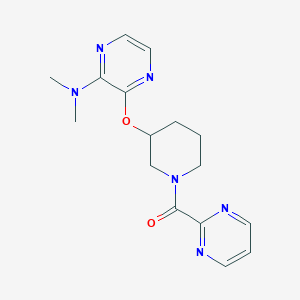![molecular formula C20H17N5O2S2 B2871786 3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1028025-97-9](/img/structure/B2871786.png)
3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide” is a complex organic molecule . It contains several functional groups, including a cyanomethyl sulfanyl group, an imidazoquinazolinone group, and a thiophenylmethyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the cyanoacetylation of amines . This process uses various substituted aryl or heteryl amines with alkyl cyanoacetates, under different reaction conditions, to yield cyanoacetamide derivatives . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Chemical Reactions Analysis
The compound may undergo a variety of chemical reactions due to the presence of several reactive groups . For instance, the cyanomethyl group could potentially react with nucleophiles, and the imidazoquinazolinone group could participate in various ring-opening or ring-closing reactions .Scientific Research Applications
Heterocyclic Synthesis Precursor
This compound serves as a versatile precursor in the synthesis of various organic heterocycles. The cyano and carbonyl functional groups are suitably positioned to react with bidentate reagents, forming a diverse array of heterocyclic compounds. The active hydrogen on C-2 is particularly reactive, participating in condensation and substitution reactions to create novel heterocyclic moieties .
Biological Activity Exploration
Derivatives of cyanoacetamide, which share structural similarities with the compound , have been extensively studied for their biological activities. This compound could potentially be used to develop chemotherapeutic agents, given its structural framework conducive to bioactivity .
Cyanoacetylation of Amines
The compound can be involved in the cyanoacetylation of amines, a process that has seen recent advances and is pivotal in forming biologically active compounds. This application is significant in medicinal chemistry for creating new drugs .
Fragmentation Studies in Mass Spectrometry
The related sulfanyl-cyanomethyl group in the compound is of interest in mass spectrometry studies. It can be used to investigate fragmentation patterns under electron impact, which is essential for understanding the stability and decomposition of novel heterocycles .
Antimicrobial Agent Synthesis
Compounds with a similar sulfanyl group have been synthesized for their antimicrobial properties. This compound could be explored for synthesizing new antimicrobial agents, especially in the context of increasing antibiotic resistance .
Future Directions
The future directions for this compound could involve further exploration of its reactivity and potential applications in the synthesis of heterocyclic compounds . Additionally, its biological activity could be investigated, given that many derivatives of cyanoacetamide have shown diverse biological activities .
properties
IUPAC Name |
3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S2/c21-9-11-29-20-24-15-6-2-1-5-14(15)18-23-16(19(27)25(18)20)7-8-17(26)22-12-13-4-3-10-28-13/h1-6,10,16H,7-8,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGVFAHNSNFLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC#N)CCC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)
![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2871709.png)

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2871713.png)

![2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2871718.png)

![5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2871720.png)

![N-(3-(dimethylamino)propyl)-2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2871722.png)
![2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B2871723.png)

![N-(2-ethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2871726.png)